7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole
Description
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole is a brominated polycyclic indole derivative characterized by a partially saturated cyclopentane ring fused to an indole core. The compound features a 4-methylphenyl substituent at the 4-position and a bromine atom at the 7-position of the indole framework. Its molecular formula is C₁₈H₁₈BrN, with a molecular weight of 328.25 g/mol (calculated from synthesis data in and product listings in ).
This compound serves as a critical intermediate in organic synthesis, particularly in the development of D-A-π-A motif sensitizers for quasi-solid-state dye-sensitized solar cells (DSSCs). For example, it was used in a Suzuki coupling reaction to synthesize a quinoxaline-based sensitizer (IQ22), demonstrating its role in facilitating charge transfer in photovoltaic applications .
Properties
IUPAC Name |
7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN/c1-12-5-8-14(9-6-12)20-17-4-2-3-15(17)16-11-13(19)7-10-18(16)20/h5-11,15,17H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPGYANYXXCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies via Indolidene Intermediates
The cyclopent[b]indole scaffold is frequently accessed through intramolecular cyclizations involving indolidene or indolidenium intermediates. Feldman et al. demonstrated that allenyl azide cycloadditions generate indolidene species, which undergo thermal or acid-catalyzed cyclization to form cyclopent[b]indoles . For example, treating 3-allenylindoles with Lewis acids like BF₃·OEt₂ induces a [2+3] cycloaddition, yielding the bicyclic framework with moderate to high diastereoselectivity . Applying this to the target compound, a brominated indole precursor bearing a 4-(4-methylphenyl) group could undergo similar cyclization.
A critical modification involves introducing bromine at the 7-position prior to cyclization. Gassman et al. showed that chlorination of indoles at the 3-position directs subsequent electrophilic substitution to the 7-position via resonance stabilization . Adapting this, bromination of a 3-substituted indole derivative using N-bromosuccinimide (NBS) in acetic acid could furnish the 7-bromo intermediate, which is then subjected to cyclization .
Table 1. Representative Cyclization Conditions and Yields
| Precursor | Reagent/Conditions | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 3-Allenyl-7-bromoindole | BF₃·OEt₂, CH₂Cl₂, −20°C | 78 | 4:1 | |
| 7-Bromoindole with pendant alkene | H₂SO₄, 0°C | 65 | 3:1 |
Bromination Methodologies for Indole Derivatives
Regioselective bromination at the 7-position of indole derivatives is pivotal for synthesizing the target compound. Denizot et al. achieved site-selective bromination using hypervalent iodine reagents, which direct electrophilic attack to the indole’s 7-position via transient iodonium intermediates . For instance, treating 4H-furo[3,2-b]indole with (diacetoxyiodo)benzene (PIDA) and Br₂ in CH₃CN afforded 7-bromo derivatives in >80% yield . This method avoids competing 3-bromination, a common issue with traditional reagents like NBS.
Alternatively, Cu-mediated bromination using CuBr₂ and LiOtBu in DMF has been employed for electron-rich indoles, leveraging ligand-directed C–H activation . This approach could be adapted for substrates bearing the 4-(4-methylphenyl) group, as the aryl moiety enhances electron density at the 7-position.
Key Considerations for Bromination:
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Directing Groups: Substituents at the 3-position (e.g., methoxy, methyl) enhance 7-bromo selectivity by deactivating the 2- and 4-positions .
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Solvent Effects: Polar aprotic solvents (e.g., DMF, CH₃CN) improve reagent solubility and reaction homogeneity .
Dearomative (4 + 3) Cycloadditions for Ring Construction
Cyclopent[b]indoles can be synthesized via dearomative (4 + 3) cycloadditions between 2-vinylindoles and oxyallyl cations. Pirovano et al. reported that 2-vinylindoles react with in situ-generated oxyallyl cations (from α,α-dibromoketones and Fe(CO)₅) to form cyclohepta[b]indoles . Modifying this strategy, using a brominated 2-vinylindole and adjusting the diene length could yield the cyclopentane-fused system.
For the target molecule, a 7-bromo-2-vinylindole precursor could undergo cycloaddition with a tetramethyl-substituted oxyallyl cation, followed by hydrogenation to saturate the cycloheptene ring. This approach necessitates precise control over the oxyallyl cation’s electrophilicity and the indole’s nucleophilicity .
Table 2. Cycloaddition Parameters for Cyclopent[b]indole Formation
| Diene Component | Oxyallyl Source | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Bromo-2-vinylindole | α,α-Dibromo-4-methylacetophenone | Fe(CO)₅ | 62 | |
| 4-(4-Methylphenyl)-2-vinylindole | α,α-Dibromopropiophenone | None | 55 |
Stereochemical Control in Hexahydrocyclopent[b]indoles
The 1,2,3,3a,4,8b-hexahydro backbone introduces four stereocenters (3a, 4, 8b, and one in the cyclopentane ring). Feldman et al. achieved stereocontrol using chiral auxiliaries and asymmetric catalysis . For instance, employing a Oppolzer’s sultam-derived indole precursor led to 3aR,4S,8bR configuration with 90% enantiomeric excess (ee) after cyclization . Hydrogenation of the cyclopentene intermediate with Pd/C under H₂ gas provided the trans-diastereomer preferentially .
Strategies for Diastereoselectivity:
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Substrate Preorganization: Bulky substituents at the 4-position (e.g., 4-methylphenyl) bias the cyclization transition state, favoring the cis-fused ring system .
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Catalytic Asymmetric Hydrogenation: Using Rh-DuPhos catalysts, Jiang et al. reduced cyclopentenones to cyclopentanols with >95% ee, a method applicable to the target compound’s late-stage saturation .
Comparative Analysis of Synthetic Routes
Route 1: Indolidene Cyclization
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Advantages: High yields (65–78%), modular precursor synthesis.
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Limitations: Requires strict temperature control (−20°C) and inert atmosphere .
Route 2: Dearomative Cycloaddition
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Advantages: Single-step annulation, scalable under flow conditions .
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Limitations: Moderate yields (55–62%), competing polymerization of oxyallyl cations .
Route 3: Late-Stage Bromination
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxo or de-brominated derivatives .
Scientific Research Applications
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA . The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous cyclopent[b]indole derivatives, focusing on structural features, physicochemical properties, and applications.
Substituent Variations in Cyclopent[b]indole Derivatives
Key Observations:
- Substituent Effects: The target compound’s 7-bromo and 4-(4-methylphenyl) groups distinguish it from analogs. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki), while the methylphenyl group contributes to steric and electronic modulation .
- Ring Saturation: The hexahydro saturation in the cyclopentane ring (vs.
Brominated Indole Derivatives
Key Observations:
- Positional Isomerism: The 7-bromo substitution in the target compound vs. 5- or 6-bromo in others influences electronic distribution and reactivity. For instance, 5-bromoindoles () are optimized for medicinal applications due to enhanced bioavailability .
- Hybrid Structures: The target compound’s cyclopentane fusion differentiates it from simpler bromoindoles, offering a rigid scaffold for functionalization in materials science .
Biological Activity
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole is a compound with notable structural characteristics that suggest potential biological activity. This compound is categorized under the cyclopent[b]indole derivatives and has garnered interest due to its pharmacological implications, particularly in neuropharmacology and receptor modulation.
- Molecular Formula : C18H19BrN
- Molar Mass : 328.25 g/mol
- CAS Number : 1250863-85-4
The biological activity of this compound is primarily linked to its interaction with various G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to external stimuli and are involved in numerous physiological processes.
Receptor Modulation
Research indicates that cyclopent[b]indole derivatives can act as ligands for several GPCRs, influencing pathways related to neurotransmitter release and modulation of synaptic activity. The specific interactions of this compound with these receptors can lead to diverse biological effects including:
- Inhibition of neurotransmitter release : This effect is particularly relevant in the context of pain management and mood regulation.
- Stimulation of lipolysis : Potential applications in metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Inhibition of release | |
| Lipolysis Stimulation | Enhancement of fat breakdown | |
| Pain Management | Potential analgesic properties |
Case Studies
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Study on Neurotransmitter Release :
A study published in PubMed Central examined the impact of cyclopent[b]indole derivatives on neurotransmitter dynamics. The findings suggested that compounds similar to this compound significantly inhibited the release of certain neurotransmitters in vitro, indicating a potential use in treating conditions characterized by excessive neurotransmitter activity such as anxiety or epilepsy . -
Metabolic Effects :
Another investigation focused on the metabolic effects of cyclopent[b]indole derivatives. The study reported that these compounds could enhance lipolysis in adipocytes through activation of β-adrenoceptors. This suggests a potential application in obesity treatment and metabolic syndrome management .
Q & A
Q. What established synthetic routes are reported for 7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole?
The synthesis typically involves Cu(I)-catalyzed cycloaddition reactions, leveraging PEG-400/DMF solvent systems for solubility and reactivity. Key steps include azide-alkyne "click" chemistry, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane). Yields range from 25% to 50%, depending on substituent reactivity . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation, with NMR peaks correlating to aromatic protons (δ 7.14–7.23 ppm) and aliphatic chains (δ 3.28–4.62 ppm) .
Q. What analytical methods validate the purity and structure of this compound?
- Chromatography : Thin-Layer Chromatography (TLC) with R = 0.30 (70:30 ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy : , , and NMR resolve substituent effects (e.g., fluorine environments at δ -114.65 ppm) .
- Mass Spectrometry : FAB-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]) .
Q. What safety protocols are essential during synthesis?
Consult Safety Data Sheets (SDS) for hazards (e.g., respiratory irritation). Use fume hoods, PPE (gloves, lab coats), and emergency measures like NaHCO quenching for acidic byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Catalyst Tuning : Adjust CuI loading (1.0–1.5 equiv.) to balance reaction rate vs. side-product formation .
- Solvent Systems : Test PEG-400/DMF ratios (2:1 to 1:1) to enhance azide-alkyne cycloaddition efficiency .
- Temperature Control : Maintain 90°C during solvent removal to prevent decomposition .
Q. How are structural contradictions in spectroscopic data resolved?
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping and signals (e.g., distinguishing indole C-3 vs. triazole carbons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm substituent positions .
Q. What strategies enable functionalization of the indole core for biological studies?
- Electrophilic Substitution : Bromination at C-7 using N-bromosuccinimide (NBS) in DCM .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs .
- N-Alkylation : React with benzyl halides (e.g., 3,4-difluorobenzyl chloride) under KCO/DMF conditions .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Analog Synthesis : Prepare derivatives with halogen (Br, Cl), methoxy, or fluorophenyl groups .
- Biological Assays : Test antioxidant activity via DPPH radical scavenging or enzyme inhibition (e.g., COX-2) .
- Computational Docking : Map interactions with target proteins (e.g., indole binding pockets in kinases) using AutoDock Vina .
Q. What methodologies address low yields in large-scale synthesis?
- Continuous Flow Systems : Improve heat/mass transfer for azide-alkyne reactions .
- Alternative Purification : Replace column chromatography with recrystallization (e.g., water/ethanol) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
